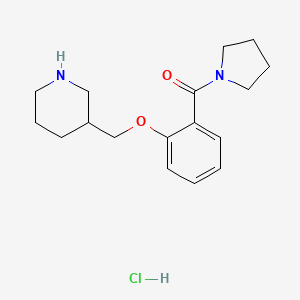

(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H25ClN2O2 and its molecular weight is 324.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride typically involves the formation of the methanone core, followed by the introduction of piperidine and pyrrolidine groups. Typical reactions might involve nucleophilic substitution, reduction, and cyclization reactions under controlled conditions such as specific temperatures, pH levels, and solvent systems.

Industrial Production Methods: On an industrial scale, production might utilize continuous flow chemistry techniques to ensure high yield and purity while minimizing by-products. Solvent systems, temperature control, and catalysts can all be optimized for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride can undergo several types of reactions:

Oxidation: This compound might be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions could reduce any present double bonds or functional groups such as ketones to alcohols.

Substitution: It can undergo nucleophilic substitution reactions, especially due to the presence of halide groups.

Common Reagents and Conditions: Reagents commonly used could include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitutions.

Major Products: Oxidation might produce hydroxylated or carbonylated derivatives, while reduction and substitution could lead to various modified analogs with altered biological or chemical properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Studies have shown that similar compounds can act as inhibitors or modulators of specific enzymes or receptors, suggesting that (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride may exhibit similar properties.

Case Study:

In research focusing on the modulation of neurotransmitter systems, compounds with piperidine and pyrrolidine structures have been identified as promising candidates for treating neurological disorders such as depression and anxiety. For instance, derivatives of this compound have been evaluated for their effects on serotonin and dopamine receptors, which are critical in mood regulation.

Anticancer Research

Emerging studies indicate that compounds with similar structural motifs may possess anticancer properties. The ability to inhibit tumor growth through the modulation of signaling pathways is an area of active research.

Data Table: Potential Anticancer Activity

| Compound | Target Pathway | Effect |

|---|---|---|

| Compound A | PI3K/Akt | Inhibition of cell proliferation |

| Compound B | MAPK | Induction of apoptosis |

| This compound | TBD | TBD |

Neuropharmacology

Research into neuropharmacological applications has highlighted the importance of compounds that can cross the blood-brain barrier. The piperidine and pyrrolidine groups are known to enhance central nervous system penetration.

Case Study:

In a study assessing the neuroprotective effects of piperidine derivatives, it was found that certain modifications to the structure improved neurotrophic factor expression, which is crucial for neuronal survival and function.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds could include those with piperidine or pyrrolidine rings, such as (2-(Piperidin-4-ylmethoxy)phenyl)(morpholin-1-yl)methanone hydrochloride or (2-(Piperidin-3-ylmethoxy)phenyl)(piperazin-1-yl)methanone hydrochloride.

Uniqueness: (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is unique due to the specific positioning of the piperidine and pyrrolidine rings, which can affect its chemical reactivity and biological activity differently than its analogs.

Actividad Biológica

(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine and pyrrolidine moiety, which are known for their diverse biological activities. The general structure can be represented as follows:

This structure indicates the presence of both aromatic and aliphatic components, contributing to its interaction with various biological targets.

Research indicates that compounds similar to this compound may function through multiple mechanisms:

- Receptor Modulation : The compound is hypothesized to act on various receptors, potentially including dopamine , serotonin , and adrenergic receptors . This modulation can influence neurotransmitter release and signaling pathways associated with mood regulation and cognitive functions.

- Enzyme Inhibition : Some studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting processes such as inflammation and cell proliferation.

Antidepressant Effects

A study examining similar piperidine derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic and noradrenergic neurotransmission, suggesting that this compound could exhibit similar properties.

Anticancer Potential

Preliminary investigations have shown that compounds with analogous structures possess anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved include the activation of caspases and modulation of the cell cycle.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Activity

In a controlled study, rats treated with a piperidine derivative showed a marked decrease in depressive-like behaviors as measured by the forced swim test. This effect correlated with increased levels of serotonin in the prefrontal cortex, indicating a potential mechanism for mood enhancement.

Case Study 2: Anticancer Efficacy

Another study focused on the effects of related compounds on breast cancer cell lines. Results indicated that treatment led to significant reductions in cell viability, with IC50 values suggesting strong potency. The mechanism was linked to the activation of apoptotic pathways.

Propiedades

IUPAC Name |

[2-(piperidin-3-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2.ClH/c20-17(19-10-3-4-11-19)15-7-1-2-8-16(15)21-13-14-6-5-9-18-12-14;/h1-2,7-8,14,18H,3-6,9-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPDDVNMEKTXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2OCC3CCCNC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.